molecular formula C30H32F4O2 B12590330 Naphthacene, 1,2,3,4-tetrafluoro-7,10-bis(hexyloxy)- CAS No. 875628-07-2

Naphthacene, 1,2,3,4-tetrafluoro-7,10-bis(hexyloxy)-

Cat. No.: B12590330
CAS No.: 875628-07-2
M. Wt: 500.6 g/mol
InChI Key: RVZAZEIIJZEPMQ-UHFFFAOYSA-N
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Description

Naphthacene, 1,2,3,4-tetrafluoro-7,10-bis(hexyloxy)- is a fluorinated derivative of naphthacene, a polycyclic aromatic hydrocarbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to achieve the desired substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Naphthacene, 1,2,3,4-tetrafluoro-7,10-bis(hexyloxy)- undergoes various types of chemical reactions, including:

    Substitution Reactions: These reactions involve the replacement of one functional group with another.

    Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. The specific conditions and reagents used can vary depending on the desired outcome.

Common Reagents and Conditions

Common reagents for substitution reactions include nucleophiles such as amines or alkoxides. Oxidation reactions may use reagents like potassium permanganate or chromium trioxide, while reduction reactions might involve hydrogen gas or metal hydrides.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthacene derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Naphthacene, 1,2,3,4-tetrafluoro-7,10-bis(hexyloxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action for Naphthacene, 1,2,3,4-tetrafluoro-7,10-bis(hexyloxy)- involves its interaction with molecular targets through its aromatic and fluorinated structure. The fluorine atoms can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. This can lead to various effects, such as changes in electronic conductivity or binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthacene, 1,2,3,4-tetrafluoro-7,10-bis(hexyloxy)- is unique due to its specific fluorination and hexyloxy substitution, which confer distinct electronic and structural properties. These modifications can enhance its stability, solubility, and reactivity compared to other acenes .

Properties

CAS No.

875628-07-2

Molecular Formula

C30H32F4O2

Molecular Weight

500.6 g/mol

IUPAC Name

1,2,3,4-tetrafluoro-7,10-dihexoxytetracene

InChI

InChI=1S/C30H32F4O2/c1-3-5-7-9-13-35-25-11-12-26(36-14-10-8-6-4-2)22-16-20-18-24-23(17-19(20)15-21(22)25)27(31)29(33)30(34)28(24)32/h11-12,15-18H,3-10,13-14H2,1-2H3

InChI Key

RVZAZEIIJZEPMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C2C=C3C=C4C(=CC3=CC2=C(C=C1)OCCCCCC)C(=C(C(=C4F)F)F)F

Origin of Product

United States

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